Dihydroer

Description

Properties

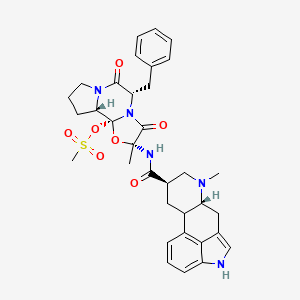

IUPAC Name |

[(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-7-benzyl-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O7S/c1-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,45-33)46-47(3,43)44/h4-7,9-12,18,22,24,26-28,35H,8,13-17,19H2,1-3H3,(H,36,40)/t22-,24?,26-,27+,28+,33-,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZUFVUTVAZUDP-OESQIVJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinolysis of Dihydroergot Alkaloids

A foundational method for synthesizing DHE intermediates involves hydrazinolysis of dihydroergot alkaloids. The process entails heating dihydroergotamine or related compounds with hydrazine hydrate under controlled conditions:

-

Reaction Conditions : Heating at 100–150°C for 1–3 hours in anhydrous hydrazine or hydrazine hydrate.

-

Key Intermediate : Lysergic acid hydrazide is formed, which serves as a precursor for further derivatization.

-

Yield Optimization : Addition of hydrazinium chloride (3% w/v) increases reaction efficiency, achieving yields up to 93%.

Catalytic Hydrogenation of Ergot Alkaloids

DHE is synthesized via hydrogenation of ergotamine or ergotoxine alkaloids:

Table 1: Comparison of DHE Synthesis Methods

| Method | Starting Material | Reaction Time | Yield (%) | Key Reference |

|---|---|---|---|---|

| Hydrazinolysis | Dihydroergotamine | 1–3 hours | 93 | |

| Catalytic Hydrogenation | Ergotamine | 6–12 hours | 85 |

Purification and Stabilization Techniques

Chromatographic Purification

Post-synthesis purification is critical to remove impurities such as dihydrolysergic acid and oxidative byproducts:

Nitrogen Purging and Antioxidants

To prevent oxidation during formulation:

-

Nitrogen Purging : Dispensing water for injection under nitrogen atmosphere reduces dissolved oxygen.

-

Stabilizers : Ethyl alcohol (5–10% v/v) and methanesulfonic acid (pH 3.6 ± 0.2) enhance shelf-life.

Pharmaceutical Formulation Strategies

Parenteral Solutions

Injectable DHE formulations require strict control of excipients and pH:

Nasal Powder Formulations

Novel delivery systems improve bioavailability and patient compliance:

Table 2: Formulation Comparison by Route

| Parameter | Intravenous (IV) | Intranasal (STS101) |

|---|---|---|

| Bioavailability (%) | 100 | 40–50 |

| C<sub>max</sub> (pg/mL) | 48,509 | 2,175 |

| T<sub>max</sub> (h) | 0.1 | 0.5 |

| Reference |

Analytical and Quality Control Methods

Impurity Profiling

Forced degradation studies ensure compliance with ICH guidelines:

Chemical Reactions Analysis

Degradation Pathways Under Stress Conditions

DHE undergoes degradation under acidic, basic, oxidative, thermal, and photolytic conditions, forming two major impurities ( ):

Table 1: Major Degradants of Dihydroergotamine

-

Mechanistic Insights :

-

Impurity-1 : Formed via hydrolysis of the amide bond in the peptide-like side chain, confirmed by FT-IR (1,664 cm⁻¹ amide carbonyl stretch) and ¹H NMR (NH₂ group at δ 7.40/6.80 ppm) .

-

Impurity-5 : Results from oxidation at the proline ring, evidenced by HMBC correlations between H4 (δ 6.51 ppm) and a new carbonyl (δ 199 ppm) .

-

Metabolic Transformations

DHE undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes, yielding active and inactive metabolites ( ):

Table 2: Key Metabolites of Dihydroergotamine

-

Enzymatic Pathways :

Oxidative Reactions and Stability

DHE’s ergoline core is susceptible to oxidation, particularly under light exposure or in the presence of reactive oxygen species ( ):

Table 3: Oxidative Reactivity Profile

-

Stabilization Strategies :

Receptor Binding and Chemical Specificity

While not a direct chemical reaction, DHE’s interactions with serotonin (5-HT) receptors involve covalent-like binding due to its ergoline scaffold:

Table 4: Key Receptor Binding Affinities ( )

| Receptor | IC₅₀ (nM) | Mechanism of Interaction |

|---|---|---|

| 5-HT₁B | 0.7 | Agonism via ergoline ring π-π stacking |

| 5-HT₂A | 9.0 | Partial agonism involving indole nitrogen protonation |

| α₂A-Adrenergic | 1.9 | Ionic interaction with aspartate residues |

| Dopamine D₂ | 1.2 | Hydrogen bonding with serine residues |

Synthetic and Analytical Considerations

Scientific Research Applications

Pharmacological Profile

DHE exhibits a complex pharmacological profile, interacting with multiple receptors involved in migraine pathogenesis. It primarily acts on:

- Serotonin Receptors : Agonist at 5-HT1B, 5-HT1D, and 5-HT1F receptors.

- Adrenergic Receptors : Exhibits alpha-adrenergic antagonist activity.

- Dopaminergic Receptors : Lower emetic potential compared to ergotamine.

This broad receptor binding profile contributes to its efficacy in patients who are resistant to other treatments like triptans .

Migraine Treatment

DHE is predominantly used for the acute treatment of migraines. Clinical studies have demonstrated its effectiveness in reducing headache severity and associated symptoms.

- Efficacy : In a double-blind study, DHE nasal spray showed significant superiority over placebo in alleviating migraine pain and nausea .

- Dosage and Administration : DHE can be administered via multiple routes, including intravenous (IV), intramuscular (IM), subcutaneous (SC), and intranasal formulations. The nasal spray formulation has been particularly noted for its ease of use at home .

| Route of Administration | Efficacy Rate (%) | Onset of Action |

|---|---|---|

| Intravenous | 100% in cluster headaches | Within minutes |

| Intranasal | 61% (Migranal) | 1 hour |

| Orally inhaled | 59% | 30 minutes |

Cluster Headaches

DHE has shown remarkable efficacy in treating cluster headaches, especially when administered intravenously. A study reported that repetitive IV DHE was effective in all patients with cluster headaches, highlighting its potential as a first-line treatment .

Status Migrainosus

In cases of status migrainosus, where patients experience prolonged migraine attacks, DHE administration has been documented as a viable option. A case report indicated successful management of this condition using DHE, although caution is advised due to potential complications such as reversible cerebral vasoconstriction syndrome .

Safety and Tolerability

DHE is generally well-tolerated, with a lower risk of medication overuse headache compared to other migraine treatments. Common adverse effects include nasopharyngeal irritation and transient nausea. The safety profile improves when administered via non-oral routes, minimizing gastrointestinal side effects associated with oral formulations .

Innovative Research Directions

Recent studies have focused on developing new formulations to enhance the delivery and efficacy of DHE:

- Nasal Delivery Systems : Several companies are exploring advanced nasal delivery options that promise improved bioavailability compared to existing products .

- Inhalation Devices : An orally inhaled version was previously under development but faced manufacturing challenges; however, renewed interest may lead to future innovations .

Case Study 1: Efficacy in Acute Migraine

A double-blind trial involving 229 patients demonstrated that DHE nasal spray significantly reduced headache severity compared to placebo within one hour of administration. This study underscored the rapid onset of action and effectiveness in managing acute migraine attacks .

Case Study 2: Long-Term Relief

A series involving patients with refractory migraines showed that repeated IV administration of DHE led to sustained relief in a majority of cases over extended follow-up periods .

Mechanism of Action

The mechanism of action of Dihydroer involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Ergotamine

Structural and Functional Similarities :

- Both DHE and ergotamine are ergopeptine alkaloids derived from lysergic acid.

- Mechanism : Act predominantly on 5-HT2A receptors to induce vasoconstriction in rat middle cerebral arteries (MCA). Evidence shows comparable maximum contraction effects (DHE: 22.4 ± 0.9%; ergotamine: 16.8 ± 8%) but higher potency for DHE (pEC50 = 9.0 vs. 8.7 in intraluminal applications) .

- Kinetics : DHE exhibits slightly faster onset of action, though both require ~20–30 minutes to peak effect .

Key Differences :

Triptans (e.g., Sumatriptan)

Functional Overlap :

Contrasting Features :

- Onset and Duration : Triptans act faster (10–15 minutes) but have shorter durations (3–4 hours) and higher relapse rates (up to 40%) compared to DHE’s sustained effect (24–48 hours) .

- Endothelial Dependence : DHE’s vasorelaxation in rat MCA is endothelial-dependent and mediated by 5-HT1B receptors, whereas triptans lack significant endothelial interaction .

- Species Variability : Rat models may underestimate triptan efficacy due to low 5-HT1B receptor density in smooth muscle cells, highlighting translational limitations .

Clinical and Research Implications

Biological Activity

Dihydroergotamine (DHE) is a semi-synthetic derivative of ergotamine, primarily used in the treatment of migraines. Its biological activity is characterized by a complex interaction with various neurotransmitter receptors, leading to its therapeutic effects. This article reviews the pharmacodynamics, pharmacokinetics, and clinical efficacy of DHE, supported by case studies and data tables.

DHE exerts its effects through multiple receptor interactions:

- Serotonin Receptors : DHE is a potent agonist at several serotonin receptors, particularly 5-HT1B, 5-HT1D, and 5-HT1F. This agonistic action leads to vasoconstriction of dilated cranial blood vessels and modulation of neurotransmitter release in the trigeminal system, which is crucial in migraine pathophysiology .

- Adrenergic Receptors : DHE also interacts with alpha-adrenergic receptors, contributing to its vasoconstrictive properties .

- Dopaminergic Receptors : Its action on dopaminergic receptors may play a role in alleviating nausea associated with migraines .

Pharmacokinetics

The pharmacokinetic profile of DHE varies based on the route of administration:

| Route | Bioavailability | Tmax (min) | Half-life (h) | Protein Binding |

|---|---|---|---|---|

| Intranasal | ~40% | 30-60 | 0.7-1 and 10-13 | 93% |

| Intramuscular | 100% | 1-2 | 0.7-1 and 10-13 | 93% |

| Intravenous | 100% | 24-34 | 0.7-1 and 10-13 | 93% |

| Oral | ~1% | Not applicable | Not applicable | 93% |

DHE is extensively metabolized in the liver, yielding several active metabolites, with the primary one being 8'-β-hydroxy dihydroergotamine .

Clinical Efficacy

DHE has demonstrated efficacy in treating acute migraine attacks. A review of clinical studies indicates that it is particularly effective for patients who do not respond to triptans or experience allodynia during migraine episodes .

Case Studies

- Case Study A : A patient with chronic migraines received DHE intranasally during an attack. The patient reported significant relief within 30 minutes, with no serious adverse effects noted.

- Case Study B : In a clinical trial involving patients resistant to triptan therapy, DHE was administered intravenously. Results indicated a higher response rate compared to placebo, particularly in patients experiencing severe nausea.

Adverse Effects

While generally well-tolerated, DHE can cause several side effects:

Q & A

How can researchers design experiments to investigate Dihydroergotamine’s receptor specificity and vascular effects?

Basic Research Question

To study receptor interactions, employ in vitro receptor binding assays (e.g., 5-HT1B/1D and α2-adrenergic receptors) combined with in vivo models such as rat middle cerebral artery preparations. Control variables like blood pressure, CO₂ levels, and endothelial integrity to isolate pharmacological mechanisms . Use validated protocols for organ culture to observe receptor upregulation post-exposure .

What methodologies are recommended for resolving contradictions in reported vascular responses to Dihydroergotamine?

Advanced Research Question

Contradictions may arise from interspecies variability or experimental conditions (e.g., anesthesia effects). Conduct systematic reviews to compare methodologies across studies, such as differences in agonist concentrations or vascular bed specificity. Validate findings using receptor-specific antagonists (e.g., GR127935 for 5-HT1B/1D) and replicate experiments in standardized models (e.g., closed cranial window rat models) .

How should researchers formulate hypotheses about Dihydroergotamine’s role in migraine pathophysiology?

Basic Research Question Ground hypotheses in existing theories (e.g., neurovascular dysfunction). Review literature on receptor activation patterns (e.g., 5-HT1B/1D vs. 5-HT2A) and correlate with clinical outcomes like vasoconstriction. Use iterative refinement: start with broad questions (e.g., "How does Dihydroergotamine modulate cerebral blood flow?") and narrow to testable hypotheses (e.g., "Dihydroergotamine induces endothelial-dependent relaxation via 5-HT1B receptors in rat MCA") .

What advanced techniques are suitable for analyzing gene expression changes induced by Dihydroergotamine?

Advanced Research Question

Use RNA sequencing to identify transcriptomic changes in vascular smooth muscle cells post-treatment. Validate findings with qPCR and cross-reference public databases (e.g., GEO, ArrayExpress) for consistency. Ensure FAIR data principles: share raw data in standardized formats (e.g., .fastq, .bam) with metadata on experimental conditions .

How can researchers ensure methodological rigor when collecting primary data on Dihydroergotamine’s hemodynamic effects?

Basic Research Question

Combine in vivo microscopy (for real-time vascular diameter measurements) with hemodynamic monitoring (e.g., blood pressure, heart rate). Use calibrated instruments and blinding to reduce bias. For secondary data, apply inclusion/exclusion criteria (e.g., peer-reviewed studies using ISO-compliant protocols) and document provenance .

What strategies address ethical and reproducibility challenges in Dihydroergotamine studies?

Advanced Research Question

Adopt ARRIVE guidelines for animal studies: report sample size justification, randomization, and statistical power. For human tissue research, obtain ethics approval and document consent. Use open-access platforms to share protocols (e.g., Protocols.io ) and raw data to enable replication .

How can contradictory findings about Dihydroergotamine’s coronary effects be critically evaluated?

Advanced Research Question

Perform meta-analyses to quantify effect sizes across studies. Stratify data by model type (e.g., isolated arteries vs. whole-animal studies) and adjust for confounders like dosage or co-administered drugs. Use sensitivity analyses to assess robustness and publish negative results to reduce publication bias .

What frameworks guide the development of research questions on Dihydroergotamine’s pharmacokinetics?

Basic Research Question

Apply the PICOT framework:

- Population : Specific vascular beds (e.g., meningeal vs. coronary arteries).

- Intervention : Dose-response relationships.

- Comparison : Benchmark against ergotamine or other 5-HT agonists.

- Outcome : Metrics like EC₅₀ or receptor occupancy.

- Time : Acute vs. chronic exposure effects .

How can secondary data analysis enhance understanding of Dihydroergotamine’s long-term safety profile?

Advanced Research Question

Leverage pharmacovigilance databases (e.g., FAERS, WHO VigiBase) to identify adverse event trends. Apply natural language processing (NLP) to extract unstructured data from clinical notes. Validate findings with longitudinal cohort studies and adjust for covariates like polypharmacy .

What experimental controls are essential for studying Dihydroergotamine’s endothelial-dependent responses?

Basic Research Question

Include controls for endothelial integrity (e.g., acetylcholine-induced relaxation) and receptor specificity (e.g., knockout models or pharmacological blockers). Standardize tissue preparation to minimize artifacts and report environmental conditions (e.g., pH, temperature) in metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.